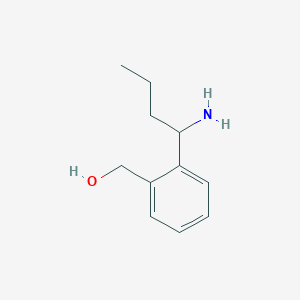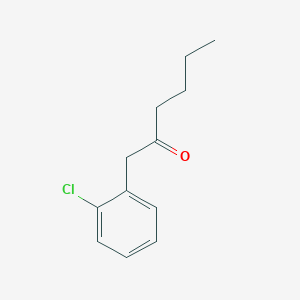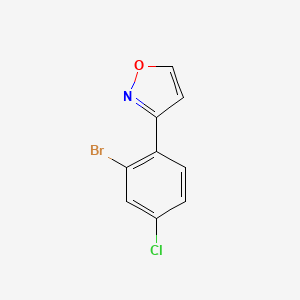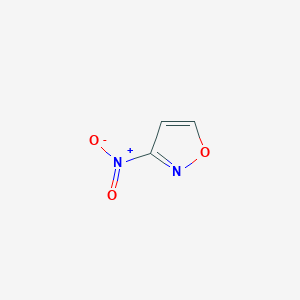
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one is a complex organosilicon compound. It features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. The compound’s distinctive characteristics include the presence of chlorinated and hydroxylated groups, as well as its siloxane backbone, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one typically involves multiple steps, including the formation of the siloxane backbone and the introduction of the chlorinated and hydroxylated groups. Common synthetic routes may include:
Formation of the Siloxane Backbone: This step often involves the reaction of chlorosilanes with diols or other suitable precursors under controlled conditions.
Introduction of Chlorinated and Hydroxylated Groups: This can be achieved through selective chlorination and hydroxylation reactions, using reagents such as thionyl chloride and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The chlorinated group can be reduced to form hydrocarbons.
Substitution: The chlorinated group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Scientific Research Applications
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organosilicon compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one involves its interaction with specific molecular targets. The compound’s chlorinated and hydroxylated groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The siloxane backbone contributes to the compound’s stability and facilitates its incorporation into various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one: Unique due to its specific stereochemistry and functional groups.
9S,10S,11R-trihydroxy-12Z-octadecenoic acid: Similar in having multiple hydroxyl groups but differs in its fatty acid structure.
(1R,2S,7S,10S,11R,12S,13S)-2,6,6,10,12-pentamethylpentacyclo[10.2.1.01,10.02,7.011,13]pentadecane: Similar in having multiple chiral centers but differs in its pentacyclic structure.
Uniqueness
This compound is unique due to its combination of chlorinated and hydroxylated groups, along with its siloxane backbone. This combination of features imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H51ClO4Si2 |
|---|---|
Molecular Weight |
591.4 g/mol |
IUPAC Name |
(6S,7R)-10-[tert-butyl(dimethyl)silyl]oxy-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-6-hydroxydecan-4-one |
InChI |
InChI=1S/C32H51ClO4Si2/c1-31(2,3)38(7,8)36-23-16-22-29(33)30(35)25-26(34)17-15-24-37-39(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,29-30,35H,15-17,22-25H2,1-8H3/t29-,30+/m1/s1 |
InChI Key |
PVKFFJMRWIRWJG-IHLOFXLRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]([C@H](CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C(CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)
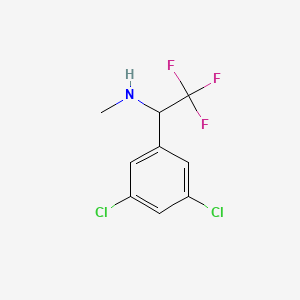
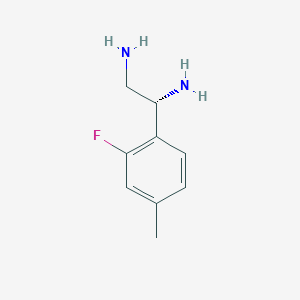
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)

